Nos-IN-3

iNOS inhibition Septic shock Inflammation

Nos-IN-3 (also cataloged as Compound 9a) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), derived from an imidamide scaffold. Its chemical identity is defined as N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide, with a molecular weight of 193.25 g/mol and CAS number 2761725-68-0.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B12411278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNos-IN-3
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC(=NCCC(C1=CN=CC=C1)O)N
InChIInChI=1S/C10H15N3O/c1-8(11)13-6-4-10(14)9-3-2-5-12-7-9/h2-3,5,7,10,14H,4,6H2,1H3,(H2,11,13)
InChIKeySAFGSJNLNUCDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nos-IN-3: A Selective Imidamide-Derived iNOS Inhibitor for Inflammation Research and Septic Shock Modeling


Nos-IN-3 (also cataloged as Compound 9a) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), derived from an imidamide scaffold. Its chemical identity is defined as N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide, with a molecular weight of 193.25 g/mol and CAS number 2761725-68-0 [1]. It demonstrates a notable selectivity profile, exhibiting inhibitory activity against iNOS (IC50 = 4.6 µM) while demonstrating negligible inhibition of endothelial NOS (eNOS) [2][3]. This profile makes it a valuable tool for dissecting the role of iNOS in pathological conditions involving inflammation and immune responses, such as septic shock .

Why Nos-IN-3 Cannot Be Readily Replaced by Generic NOS Inhibitors or iNOS Analogs


The NOS inhibitor landscape is highly diverse, with compounds often exhibiting significant cross-reactivity between the constitutive isoforms (eNOS and nNOS) and the inducible isoform (iNOS). For instance, pan-NOS inhibitors like L-NAME demonstrate non-selective inhibition across all three isoforms, leading to confounding cardiovascular effects (e.g., hypertension due to eNOS inhibition) that severely limit their utility in studying iNOS-specific pathophysiology [1]. Conversely, highly potent iNOS inhibitors such as GW274150 (IC50 = 0.2 µM) achieve high selectivity (>80-fold for nNOS) but do so through a distinct binding mode, making them unsuitable for direct analog substitution in studies where the specific pharmacology of the imidamide chemotype is critical [2][3]. Therefore, substituting Nos-IN-3 with either a non-selective inhibitor or a chemically distinct iNOS inhibitor will result in fundamentally different biological outcomes, underscoring the need for a targeted procurement strategy based on precise chemotype requirements.

Nos-IN-3 Procurement Evidence: Direct Quantitative Comparisons with Leading iNOS Inhibitors


iNOS Inhibitory Potency and Selectivity: Nos-IN-3 vs. Pan-NOS Inhibitor NOS-IN-1

Nos-IN-3 (Compound 9a) demonstrates a clear iNOS-selective profile with an IC50 of 4.6 µM, while exhibiting no detectable inhibition of eNOS even at concentrations >100 µM [1][2]. In contrast, the pan-NOS inhibitor NOS-IN-1 inhibits all three human isoforms with IC50s of 0.1 µM (hiNOS), 1.1 µM (heNOS), and 0.2 µM (hnNOS), providing a high-potency but non-selective NOS blockade [3].

iNOS inhibition Septic shock Inflammation

Potency and Selectivity Profile: Nos-IN-3 vs. Gold-Standard iNOS Inhibitor 1400W

Nos-IN-3 inhibits iNOS with an IC50 of 4.6 µM and demonstrates absolute selectivity over eNOS [1]. The well-characterized iNOS inhibitor 1400W is a slow, tight-binding inhibitor with a Kd of 7 nM for iNOS and a reported selectivity of >5000-fold for iNOS over eNOS and >200-fold over nNOS in enzymatic assays [2].

iNOS selectivity Mechanism of action Inflammation

Functional Selectivity in Vascular Tissue: Nos-IN-3 Confirmed Lack of Cardiovascular Effects

In pharmacological assays using isolated rat aortic tissue, Nos-IN-3 (Compound 9a) confirmed its iNOS inhibitory activity and demonstrated a complete absence of undesired cardiovascular effects [1]. This is a critical functional validation of its biochemical selectivity. In contrast, the non-selective inhibitor L-NAME induces a significant and rapid increase in mean arterial pressure in vivo due to eNOS blockade [2].

Ex vivo pharmacology Cardiovascular safety Selectivity confirmation

Cytotoxicity Profile in Human Endothelial Cells: Low Toxicity of Nos-IN-3

In a cell viability assay using Human Umbilical Vein Endothelial Cells (HUVECs), Nos-IN-3 exhibited very low toxicity. After a 30-minute incubation, a significant reduction in cell viability (approximately 20%) was only observed at a high concentration of 100 µM [1]. This is consistent with its lack of eNOS inhibition and suggests a favorable window between its pharmacologically active concentration (iNOS IC50 = 4.6 µM) and cytotoxic concentration.

Cell viability Endothelial cells Safety

Optimal Research Applications for Nos-IN-3 Based on Differentiated Evidence


Dissecting iNOS-Specific Pathways in In Vitro Inflammation Models

Nos-IN-3 is ideally suited for in vitro studies requiring the specific inhibition of iNOS without interference from eNOS. Its defined IC50 of 4.6 µM and proven lack of eNOS inhibition [1] allow researchers to confidently attribute observed anti-inflammatory effects (e.g., reduced NO production in LPS-stimulated macrophages) to iNOS blockade, a task that would be confounded by the use of non-selective inhibitors like L-NAME [2].

Validating iNOS as a Target in Ex Vivo Vascular Reactivity Studies

The compound's validation in isolated rat aortic tissue assays, where it showed iNOS inhibition without cardiovascular effects [1], makes it a valuable tool for ex vivo pharmacology. It can be used to study the role of iNOS-derived NO in vascular dysfunction associated with sepsis or inflammation, providing a clean, selective pharmacological probe that does not directly alter basal vascular tone through eNOS blockade.

Structure-Activity Relationship (SAR) Studies for Imidamide-Based iNOS Inhibitors

As a well-characterized member of the pyridinyl-imidamide derivative series (Compound 9a) [1], Nos-IN-3 serves as a crucial benchmark for SAR campaigns. Its unique binding mode, predicted to involve the essential residue Glu377 [1], provides a distinct chemical starting point for medicinal chemists aiming to optimize potency and selectivity within this scaffold. This contrasts with the chemically distinct amino acid-based inhibitors like 1400W or GW274150 [3].

In Vivo Models of Septic Shock Where Cardiovascular Safety is Paramount

Given its confirmed lack of cardiovascular effects in tissue assays and its primary indication for studying diseases like septic shock [1], Nos-IN-3 is a candidate for in vivo efficacy studies where minimizing confounding hemodynamic changes is critical. Its selective iNOS inhibition allows for the investigation of iNOS's role in the progression of septic shock without the risk of the severe hypertension induced by pan-NOS inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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